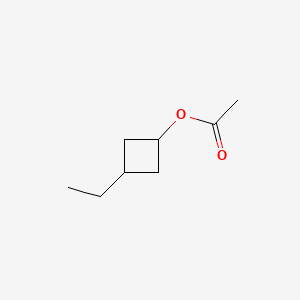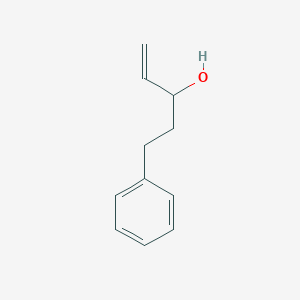
5-Phenylpent-1-en-3-ol
Vue d'ensemble
Description
5-Phenylpent-1-en-3-ol is an organic compound with the molecular formula C11H14O. It is a member of the class of compounds known as allylic alcohols, which are characterized by the presence of a hydroxyl group (-OH) attached to an allylic carbon. This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated alcohol, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Phenylpent-1-en-3-ol involves the reaction of 3-phenylpropanal with 1-hexylethenyl triflate in the presence of chromium (II) chloride and nickel (II) chloride as catalysts. The reaction is carried out in an anhydrous environment using N,N-dimethylformamide as the solvent. The mixture is stirred at room temperature and then worked up to isolate the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylpent-1-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 5-Phenyl-1-penten-3-one or 5-Phenyl-1-pentenal.
Reduction: 5-Phenylpentan-3-ol.
Substitution: 5-Phenyl-1-penten-3-chloride or 5-Phenyl-1-penten-3-bromide.
Applications De Recherche Scientifique
5-Phenylpent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma
Mécanisme D'action
The mechanism of action of 5-Phenylpent-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes, making this compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1-penten-3-ol: Similar structure but with the hydroxyl group on a different carbon.
5-Phenyl-1-penten-3-one: The hydroxyl group is replaced by a carbonyl group.
5-Phenylpentan-3-ol: The double bond is reduced to a single bond.
Uniqueness
5-Phenylpent-1-en-3-ol is unique due to its combination of an aromatic ring and an unsaturated alcohol. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to form hydrogen bonds and π-π interactions also contributes to its unique properties and applications in scientific research .
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
5-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C11H14O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |
Clé InChI |
VMUJXKHHANQVNB-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CCC1=CC=CC=C1)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
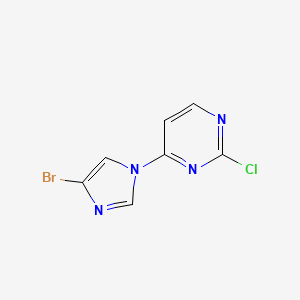
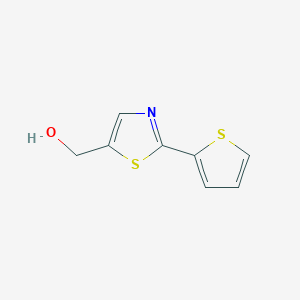
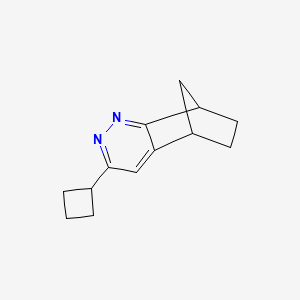
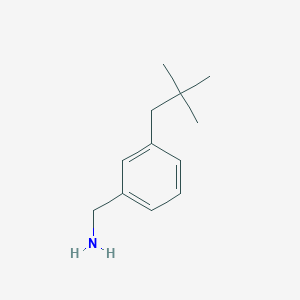
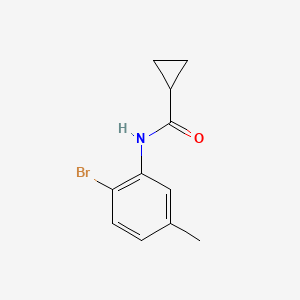
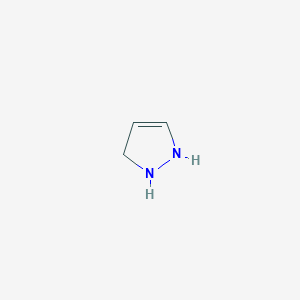
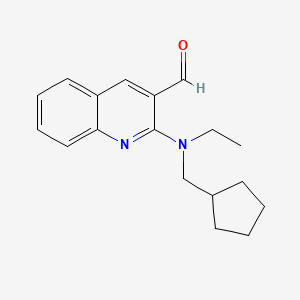
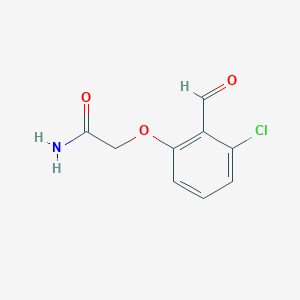
![3-[1-(t-Butoxycarbonyl)-1,2,3,6-tetrahydro-4-pyridinyl]-7-fluoroindole](/img/structure/B8644120.png)
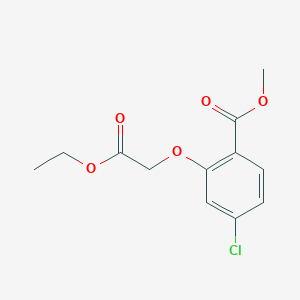
![3-(3-Morpholinopropyl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1,4-dioxide](/img/structure/B8644143.png)
![4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide](/img/structure/B8644151.png)
![methyl 2-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B8644165.png)
